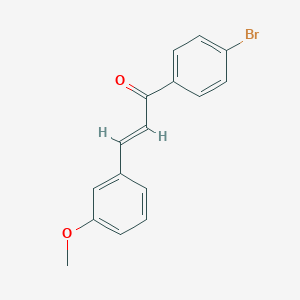

4-Bromophenyl 3-methoxystyryl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFECHTODZQBLOA-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 1 4 Bromophenyl 3 3 Methoxyphenyl Prop 2 En 1 One and Analogues

Direct Synthesis Approaches

Direct synthetic methods for chalcones are foundational in organic chemistry and often involve the condensation of an appropriate ketone and aldehyde. Additionally, organometallic reagents provide a powerful alternative for the construction of the carbon framework.

Classic Condensation Reactions (e.g., Aldol Condensation)

The most prevalent and classic method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base- or acid-catalyzed condensation of an acetophenone with a benzaldehyde. study.comnih.govlibretexts.org For the synthesis of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, this would involve the reaction of 4-bromoacetophenone and 3-methoxybenzaldehyde.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. mdpi.comjetir.orgjmpas.com The base deprotonates the α-carbon of the acetophenone to form a reactive enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. youtube.com The subsequent dehydration of the resulting β-hydroxy ketone readily occurs to yield the stable, conjugated α,β-unsaturated ketone, i.e., the chalcone (B49325). azom.com The reaction is generally efficient, and the product often precipitates from the reaction mixture, simplifying purification. libretexts.org Both conventional heating and microwave irradiation have been employed to promote the reaction. rsc.org

Table 1: Representative Conditions for Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Yield |

| 4-Bromoacetophenone | 3-Methoxybenzaldehyde | NaOH | Ethanol | Room Temperature | High |

| Substituted Acetophenone | Substituted Benzaldehyde | KOH | Methanol | Room Temperature | Good to Excellent |

| Acetophenone | Benzaldehyde | NaOH | Ethanol/Water | Room Temperature | High |

Organometallic Reagent-Mediated Transformations (e.g., Grignard Reactions, Organolithium Chemistry)

Organometallic reagents, such as Grignard and organolithium reagents, offer an alternative route to chalcones. These reagents are potent nucleophiles and strong bases, enabling the formation of carbon-carbon bonds. researchgate.net A two-step approach for the synthesis of 1,3-diphenyl-2-propen-1-one derivatives involves the Grignard reaction of an aldehyde. nih.gov This can be adapted for the target molecule by first preparing a Grignard reagent from an aryl halide, which then reacts with an α,β-unsaturated aldehyde. Alternatively, a Grignard reagent can react with a substituted benzaldehyde to form a secondary alcohol, which is subsequently oxidized to the corresponding ketone. researchgate.net

Organolithium reagents can also be employed in a similar fashion due to their high reactivity. researchgate.net They can be used to generate carbanions that subsequently react with appropriate electrophiles to construct the chalcone backbone. The high reactivity of these organometallic reagents necessitates anhydrous reaction conditions to prevent their quenching by protic solvents. nih.gov

Table 2: Grignard Reaction-Based Synthesis of Chalcone Precursors

| Grignard Reagent | Electrophile | Intermediate Product | Subsequent Reaction |

| 4-Bromophenylmagnesium bromide | 3-Methoxycinnamaldehyde | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-ol | Oxidation |

| 3-Methoxyphenylmagnesium bromide | 4-Bromo-cinnamaldehyde | 1-(3-Methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-ol | Oxidation |

Catalytic Synthetic Routes

Catalytic methods provide efficient and often more versatile pathways to chalcones and their analogues, with transition metals and organocatalysts playing a pivotal role in modern organic synthesis.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed, Nickel-Catalyzed, Copper-Catalyzed)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to the synthesis of chalcones.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura and Heck coupling reactions are prominent examples of palladium-catalyzed transformations used in chalcone synthesis. The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. mdpi.comnih.gov For chalcone synthesis, this can be achieved by coupling a substituted cinnamoyl chloride with an arylboronic acid or by reacting a substituted benzoyl chloride with a styrylboronic acid. researchgate.netnih.gov This methodology has been utilized to prepare a variety of arylated chalcones. nih.gov

The Heck reaction provides another route by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nllibretexts.org The synthesis of 1,3-diarylpropene derivatives, which are structurally related to chalcones, has been demonstrated using this method. nih.govresearchgate.net A carbonylative Heck reaction has also been developed for the synthesis of chalcones from aryl or alkenyl triflates. rsc.org

Table 3: Palladium-Catalyzed Synthesis of Chalcones

| Reaction Type | Reactant A | Reactant B | Catalyst | Base |

| Suzuki-Miyaura | 3-Methoxystyrylboronic acid | 4-Bromobenzoyl chloride | Pd(PPh₃)₄ | Cs₂CO₃ |

| Suzuki-Miyaura | 4-Bromophenylboronic acid | 3-Methoxycinnamoyl chloride | Pd(OAc)₂ | K₂CO₃ |

| Heck Reaction | 4-Bromoiodobenzene | 3-Methoxystyrene | Pd(OAc)₂ | Et₃N |

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions. Nickel-catalyzed reactions, such as the reductive conjugate addition to enones and the hydroacylation of alkynes, can be employed to synthesize α,β-unsaturated ketones. wisc.eduresearchgate.netchemistryviews.org These methods offer novel pathways to construct the chalcone framework, often with high regioselectivity and functional group tolerance. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions have also been utilized in the synthesis and transformation of α,β-unsaturated ketones. rsc.orgscirp.orgorganic-chemistry.orgacs.orgacs.org While many applications focus on the modification of existing chalcones, copper catalysis can also be applied to the formation of the enone system through various coupling strategies. nih.gov

Organocatalytic Strategies (e.g., Chiral Phosphoric Acid Catalysis, Amidine Derivatives)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant attention as a green and efficient synthetic tool.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been primarily employed as catalysts in asymmetric reactions involving chalcones, such as Friedel-Crafts alkylations and cascade reactions, to induce enantioselectivity. nih.govacs.orgresearchgate.netresearchgate.net While their primary role has been in the transformation of pre-formed chalcones, research into their application for the direct asymmetric synthesis of the chalcone backbone is an emerging area. These catalysts function as Brønsted acids, activating the substrates towards nucleophilic attack. nih.gov

Amidine Derivatives: Amidines and related guanidines are strong organic bases that can be used to catalyze condensation reactions. acs.org Their basicity allows them to facilitate the deprotonation of ketones to form enolates, which can then react with aldehydes in a manner analogous to the base-catalyzed Claisen-Schmidt condensation. rsc.org The use of these organocatalysts can offer advantages in terms of mild reaction conditions and avoidance of metal contaminants.

Multi-Component Reaction (MCR) Frameworks

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. rug.nl One-pot syntheses of chalcone derivatives have been developed, which streamline the synthetic process by avoiding the isolation of intermediates. organic-chemistry.org For instance, a one-pot synthesis of chalcones can be achieved through a sequence of reactions, such as an initial condensation followed by a subsequent functionalization. While specific MCRs for the direct synthesis of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are not extensively documented, the principles of MCRs can be applied to design convergent and atom-economical routes to this and other chalcone analogues.

Advanced Synthetic Transformations

Advanced synthetic transformations offer sophisticated routes to control the architecture of chalcone derivatives, enabling the synthesis of complex molecules with high precision.

Stereoselective Synthesis (e.g., Asymmetric Synthesis, Enantioselective, Diastereoselective Control)

The stereoselective synthesis of chalcones and their derivatives is of paramount importance for accessing chiral molecules with specific biological activities. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity and diastereoselectivity in reactions involving chalcones.

Enantioselective Synthesis:

The asymmetric synthesis of chiral chalcones can be achieved through various strategies, including the use of chiral catalysts. For instance, organocatalytic Michael addition reactions of ketones to chalcones, catalyzed by chiral secondary amines like L-proline derivatives, can afford 1,5-dicarbonyl compounds with high enantiomeric excess (ee) rsc.org. Cinchona alkaloid-derived organocatalysts have also been successfully employed in the highly enantioselective conjugate addition of nitromethane to chalcones, yielding products with significant ee orientjchem.org. These chiral adducts are valuable intermediates for the synthesis of biologically active compounds.

A notable example is the asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts derived from cinchona alkaloids. This Michael Initiated Ring Closing (MIRC) reaction with bromomalonates furnishes chiral cyclopropanes in high yields and enantiomeric ratios up to 91:9 . The success of this reaction relies on the use of a catalyst with a free hydroxyl group, highlighting the importance of catalyst design in achieving high stereoselectivity .

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield (%) | ee (%) | Reference |

| (S)-N-(pyrrolidin-2-ylmethyl)-trifluoromethanesulfonamide | Ketones | Chalcones | 1,5-Diketones | 73-89 | 86-97 | rsc.org |

| Cinchona-based thiourea | Nitromethane | Chalcones | Nitro-adducts | High | High | orientjchem.org |

| Cinchona alkaloid ammonium salt | Bromomalonates | Chalcones | Cyclopropanes | up to 98 | up to 91:9 er |

Diastereoselective Synthesis:

Diastereoselective control in reactions involving chalcones allows for the synthesis of complex molecules with multiple stereocenters. One such example is the N-heterocyclic carbene (NHC)-catalyzed annulation of enals with 2'-hydroxy chalcones, which produces cyclopentane-fused coumarin derivatives with excellent diastereocontrol (>20:1 dr) scispace.comnih.gov.

Furthermore, DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of isatin ketimines with chalcones provides functionalized 5′-CF3-containing 3,2′-pyrrolidine spirooxindole derivatives with high diastereoselectivity eurjchem.com. The diastereoselectivity of these reactions is often controlled by the catalyst and reaction conditions, enabling the selective formation of one diastereomer over others.

| Catalyst/Reagent | Reactant 1 | Reactant 2 | Product Type | Diastereomeric Ratio (dr) | Reference |

| N-Heterocyclic Carbene | Enals | 2'-Hydroxy chalcones | Cyclopentane-fused coumarins | >20:1 | scispace.comnih.gov |

| DBU | Isatin ketimines | Chalcones | Spirooxindole derivatives | High | eurjchem.com |

Intramolecular Cascade and Tandem Reactions

Intramolecular cascade and tandem reactions initiated by chalcones provide efficient pathways to construct complex heterocyclic and carbocyclic frameworks in a single synthetic operation. These reactions often proceed through a sequence of transformations, such as Michael addition followed by an intramolecular cyclization.

Chalcones are excellent substrates for domino reactions due to the presence of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor. For instance, the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones can proceed via a sequential double Michael addition-aldol reaction to form highly functionalized cyclohexyl-phenyl-methanone products nih.gov. This one-pot reaction leads to the formation of multiple C-C bonds and stereocenters nih.gov.

Chalcone epoxides are also valuable precursors for cascade reactions. An unprecedented domino protocol for the synthesis of highly functionalized tetrahydro pyranopyrazole scaffolds has been developed using chalcone epoxides and pyrazolones. This reaction generates three consecutive stereogenic centers, including a quaternary carbon, in a highly diastereoselective manner jetir.org.

Furthermore, chalcone derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, such as pyrazolines, pyrimidines, and benzodiazepines, through cyclization reactions with appropriate binucleophiles mdpi.comyoutube.comnih.gov. For example, the reaction of a chalcone with hydrazine hydrate can yield pyrazoline derivatives, while reaction with o-phenylenediamine can lead to the formation of benzodiazepines youtube.comacs.org.

Oxidative Coupling Reactions

Oxidative coupling reactions provide an alternative and powerful strategy for the synthesis of chalcones, often involving transition metal catalysts such as palladium. These methods can offer different bond disconnection approaches compared to the traditional Claisen-Schmidt condensation.

The Heck coupling and carbonylative Heck coupling reactions are notable examples of palladium-catalyzed methods for chalcone synthesis. In the Heck reaction, an aryl halide is coupled with a vinyl ketone semanticscholar.org. The carbonylative Heck coupling involves the reaction of an aryl triflate with carbon monoxide and a styrene derivative to furnish the desired chalcone semanticscholar.org.

Another approach involves the palladium-catalyzed oxidative coupling of anilides with phenyl vinyl ketones through C-H bond activation. This method allows for the synthesis of 2-aminochalcone derivatives under mild conditions in the presence of a palladium catalyst and a co-oxidant like Cu(OAc)2 researchgate.net. The reaction proceeds under an oxygen atmosphere, avoiding the need for harsh chemical co-oxidants researchgate.net. The choice of palladium catalyst and reaction conditions can significantly influence the yield of the desired chalcone. For instance, using Pd(OCOCF3)2 as the catalyst can lead to higher yields compared to Pd(OAc)2 researchgate.net.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Palladium catalyst | Aryl triflate | Styrene, CO | Carbonylative Heck Coupling | Forms C-C and C=O bonds |

| Pd(OCOCF3)2 / Cu(OAc)2 | Acetanilide | Phenyl vinyl ketone | Oxidative C-H Activation | Mild conditions, O2 as oxidant |

Mechanistic Investigations in Synthesis

Understanding the reaction mechanisms involved in the synthesis of chalcones is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Catalytic Reaction Pathways

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which can be catalyzed by either a base or an acid semanticscholar.org. In the base-catalyzed pathway, the reaction proceeds through an enolate intermediate. The base abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone semanticscholar.org.

In the acid-catalyzed pathway, the acid protonates the carbonyl oxygen of the ketone, facilitating the formation of an enol. The enol then attacks the protonated aldehyde, leading to the aldol adduct, which is then dehydrated to form the chalcone semanticscholar.org.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanism of the Claisen-Schmidt condensation. These studies can provide insights into the electronic effects of substituents on the reactivity of the reactants and the stability of intermediates and transition states wpmucdn.com. For example, DFT calculations have been used to create quantitative structure-reactivity relationship (QSRR) models that correlate the electronic properties of substituted benzaldehydes with the reaction yield wpmucdn.com. These models indicate that for many benzaldehydes, the reactivity is related to the LUMO energy and global electrophilicity index, which are important in the initial nucleophilic addition step wpmucdn.com.

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in chalcone synthesis can provide valuable mechanistic insights. Spectroscopic techniques, such as in-situ NMR, can be used to monitor the progress of a reaction in real-time and detect the formation and consumption of intermediates acs.orgscispace.com. For example, in the Claisen-Schmidt condensation to synthesize dibenzalacetone, an intermediate β-hydroxy ketone can be observed by NMR spectroscopy. The concentration of this intermediate increases in the early stages of the reaction and then decreases as it is converted to the final product acs.orgscispace.com.

Studies on Regioselectivity and Chemoselectivity

The synthesis of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one via the Claisen-Schmidt condensation involves the reaction between 4-bromoacetophenone and 3-methoxybenzaldehyde. The regioselectivity and chemoselectivity of this reaction are crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Regioselectivity: In the context of this specific synthesis, regioselectivity primarily pertains to the selective reaction of the enolate of 4-bromoacetophenone with the carbonyl group of 3-methoxybenzaldehyde. The α-protons of the acetophenone are acidic and can be abstracted by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The reaction is highly regioselective as the carbonyl group of the ketone is less electrophilic than that of the aldehyde, thus preventing self-condensation of the acetophenone to a significant extent. The inherent difference in reactivity between the aldehyde and ketone carbonyl groups directs the reaction pathway favorably.

Chemoselectivity: Chemoselectivity in this synthesis refers to the preferential reaction of the desired functional groups while avoiding unwanted side reactions. Potential competing reactions include:

Cannizzaro reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as 3-methoxybenzaldehyde, can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. This can be mitigated by careful control of the base concentration and reaction temperature.

Michael addition: The α,β-unsaturated ketone product can act as a Michael acceptor, reacting with another molecule of the enolate. This can lead to the formation of byproducts. Optimizing the stoichiometry of the reactants can minimize this side reaction.

Self-condensation of the ketone: While less favorable, some self-condensation of 4-bromoacetophenone can occur, particularly under harsh reaction conditions.

The choice of catalyst and reaction conditions plays a pivotal role in ensuring high chemoselectivity. For instance, the use of milder bases or heterogeneous catalysts can suppress side reactions.

Optimization of Reaction Conditions and Parameters

The efficacy of the synthesis of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is profoundly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, and stoichiometry is essential for achieving high yields and purity.

Influence of Solvent Systems on Reaction Yield and Selectivity

The solvent system employed in the Claisen-Schmidt condensation can significantly impact the reaction rate, yield, and selectivity by influencing the solubility of reactants and intermediates, as well as the stability of the transition state. A variety of solvents have been explored for the synthesis of chalcones, with the optimal choice often depending on the specific substrates and catalyst used.

Polar protic solvents like ethanol and methanol are commonly used as they can effectively dissolve the reactants and the base catalyst (e.g., NaOH or KOH). The use of ethanol often facilitates the precipitation of the chalcone product upon formation, which can drive the reaction equilibrium forward and simplify purification. However, the polarity of the solvent can also influence the rate of side reactions. In some cases, solvent-free conditions have been shown to be highly effective, offering advantages in terms of reduced waste and potentially faster reaction times.

Below is a table summarizing the effect of different solvent systems on the yield of analogous chalcone syntheses, providing a predictive framework for the synthesis of the target compound.

| Solvent System | Typical Yield (%) | Remarks |

| Ethanol | 85-95% | Good solubility of reactants, product may precipitate. |

| Methanol | 80-90% | Similar to ethanol, may offer different solubility profiles. |

| Dichloromethane | 70-85% | Aprotic solvent, can be useful with specific catalysts. |

| Tetrahydrofuran (THF) | 75-88% | Aprotic solvent, good for controlling reactivity. |

| Water | 60-80% | "Green" solvent, but may require phase-transfer catalysts. |

| Solvent-free | 90-98% | Environmentally friendly, often requires grinding of reactants. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter in the synthesis of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Generally, increasing the reaction temperature accelerates the rate of the Claisen-Schmidt condensation. However, excessively high temperatures can promote side reactions, such as the Cannizzaro reaction and polymerization, leading to a decrease in the yield of the desired chalcone.

Most base-catalyzed Claisen-Schmidt condensations are carried out at room temperature or with gentle heating (40-60 °C) to strike a balance between a reasonable reaction rate and high selectivity. In some instances, particularly with less reactive substrates, higher temperatures may be necessary to achieve a satisfactory conversion.

Pressure is not typically a significant variable in standard Claisen-Schmidt condensations, as these reactions are usually performed at atmospheric pressure.

The following table illustrates the general effect of temperature on the yield of chalcone synthesis.

| Temperature (°C) | Typical Yield (%) | Observations |

| 0-10 | 60-75% | Slow reaction rate, but high selectivity. |

| 20-30 (Room Temp) | 85-95% | Optimal balance of rate and selectivity for many systems. |

| 40-60 | 80-90% | Increased reaction rate, potential for more byproducts. |

| > 80 | < 70% | Significant increase in side reactions, lower yield. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stoichiometric and Catalytic Load Optimizations

The stoichiometry of the reactants, 4-bromoacetophenone and 3-methoxybenzaldehyde, and the amount of catalyst used are crucial for maximizing the yield and minimizing byproduct formation.

Stoichiometry: Typically, a slight excess of the aldehyde component (3-methoxybenzaldehyde) is used to ensure complete conversion of the more valuable ketone (4-bromoacetophenone). An equimolar ratio can also be effective, but a small excess of the aldehyde can help to drive the reaction to completion. A large excess of the aldehyde should be avoided as it can complicate the purification process.

Catalytic Load: The amount of base catalyst (e.g., NaOH or KOH) needs to be carefully optimized. A catalytic amount is sufficient to generate the enolate and drive the reaction. Using a large excess of a strong base can promote the Cannizzaro reaction of the aldehyde and other side reactions. Typically, the catalyst loading is in the range of 10-50 mol% relative to the limiting reactant (the ketone). For solid-supported catalysts, the optimal loading will depend on the nature of the catalyst and its activity.

The table below provides a general guide for optimizing the stoichiometry and catalyst loading in the synthesis of chalcones.

| Reactant Ratio (Ketone:Aldehyde) | Catalyst Loading (mol%) | Typical Yield (%) | Remarks |

| 1:1 | 20 | 85-92% | Good starting point for optimization. |

| 1:1.1 | 20 | 90-96% | Slight excess of aldehyde can improve conversion. |

| 1:1.5 | 20 | 88-94% | Higher excess may not significantly improve yield. |

| 1:1.1 | 10 | 80-88% | Lower catalyst loading may slow down the reaction. |

| 1:1.1 | 50 | 85-90% | Higher catalyst loading may increase side reactions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, offering unparalleled insight into the atomic-level organization of molecules. For 4-Bromophenyl 3-methoxystyryl ketone, both one-dimensional and two-dimensional NMR techniques have been employed to assemble a complete picture of its intricate structure.

One-Dimensional (¹H, ¹³C, DEPT) NMR for Molecular Connectivity

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the molecular skeleton.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. In a typical analysis, the aromatic protons of the 4-bromophenyl and 3-methoxyphenyl (B12655295) rings would appear as complex multiplets in the downfield region. The vinyl protons (H-α and H-β) of the α,β-unsaturated ketone system are particularly diagnostic, often appearing as doublets with a coupling constant that confirms their trans configuration. The singlet for the methoxy (B1213986) (-OCH₃) group protons would also be a key identifying feature.

The ¹³C NMR spectrum complements the ¹H data by showing all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed as a characteristic signal in the highly deshielded region of the spectrum (around 185-195 ppm). The signals for the aromatic and vinylic carbons are also readily identified, providing a complete carbon map of the molecule.

DEPT experiments further clarify the ¹³C spectrum by distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is crucial for unambiguously assigning the signals of the protonated carbons in the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is based on expected chemical shift values for similar chalcone (B49325) structures and serves as an illustrative example.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~189.0 |

| C-α | ~7.4 (d) | ~122.0 |

| C-β | ~7.8 (d) | ~144.5 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55.3 |

| Aromatic CHs | ~6.9 - 7.9 (m) | ~113.0 - 138.0 |

| Quaternary Ar-C | - | ~132.0 - 160.0 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Complex Structure Assignment

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, clearly delineating the connections between adjacent protons, such as those in the vinyl group and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. For instance, it would show correlations from the vinyl protons to the carbonyl carbon and carbons in the aromatic rings, confirming the connectivity of the chalcone backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with high precision. researchgate.net This allows for the calculation of the elemental formula, providing unequivocal confirmation of the compound's identity. researchgate.netbeilstein-journals.org For this compound (C₁₆H₁₃BrO₂), the experimentally determined exact mass would be compared to the calculated theoretical mass to validate the chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS) for Purity and Molecular Weight Confirmation

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is often used to assess the purity of the synthesized compound and to confirm its molecular weight by observing the molecular ion peak in the mass spectrum. icm.edu.pl

MALDI-MS is a soft ionization technique that is particularly useful for analyzing molecules that might be fragile and prone to fragmentation under other ionization methods. It provides a clear signal for the molecular ion, further confirming the molecular weight of the chalcone.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, key absorption bands would be observed. The most prominent of these is the strong stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone, typically appearing in the range of 1650-1670 cm⁻¹. Other significant peaks include the C=C stretching of the vinyl group and aromatic rings, the C-O stretching of the methoxy group and the ether linkage, and the C-H stretching and bending vibrations. rsc.orgresearchgate.net The presence of a band corresponding to the C-Br stretch would also be expected.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The symmetric vibrations, such as the C=C bonds of the aromatic rings and the vinyl group, often produce strong signals in the Raman spectrum, aiding in the complete vibrational analysis of the molecule. researchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of chalcones, which includes the two aromatic rings and the enone bridge, gives rise to characteristic absorption bands in the UV-Vis region.

The absorption spectrum of this compound is expected to show intense absorptions corresponding to π→π* transitions, which are characteristic of the conjugated system. youtube.com The presence of the carbonyl group also allows for n→π* transitions, which are typically weaker. youtube.com The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of auxochromes, such as the methoxy group, and chromophores. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using techniques like TDDFT (Time-Dependent Density Functional Theory). nih.govscielo.org.za The energy difference between the HOMO and LUMO levels is related to the electronic transition energies observed in the UV-Vis spectrum. nih.gov

| Electronic Transition | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π | ~300-400 | High-intensity transition involving the delocalized π-electron system of the chalcone backbone. |

| n → π | >400 | Low-intensity transition involving the non-bonding electrons of the carbonyl oxygen. |

X-ray Crystallography

The crystallographic data for related compounds reveal important structural details. For example, studies on similar bromophenyl-containing molecules have shown that they can crystallize in various space groups, such as monoclinic P2₁/n or triclinic P-1. nih.govmdpi.com The unit cell parameters (a, b, c, α, β, γ) and the number of molecules in the asymmetric unit (Z) are determined with high precision. mdpi.comnih.gov

| Crystallographic Parameter | Significance |

|---|---|

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Volume (V) and Density (ρ) | Characterizes the packing efficiency of the molecules in the crystal. |

| Molecules per Unit Cell (Z) | Indicates the number of molecules within the unit cell. |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a crucial role in the stability and physical properties of the solid state.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While there is no specific report on the polymorphism of this compound in the searched literature, the study of polymorphism is an important aspect of solid-state characterization. The potential for different packing arrangements due to the interplay of hydrogen and halogen bonds could lead to the existence of multiple polymorphic forms. Techniques such as powder X-ray diffraction (PXRD) and thermal analysis (e.g., DSC, TGA) are often employed to identify and characterize different polymorphs.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, etc.) within a chemical compound. This analysis provides an empirical formula for the substance, which can be compared against the theoretical composition derived from its proposed molecular formula. For "this compound" (systematically named (E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one), the molecular formula is C16H13BrO2. This composition dictates the theoretical mass percentages of its elements.

Detailed research findings for a closely related isomer, (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, which shares the identical molecular formula of C16H13BrO2, provide both calculated and experimentally found values. The calculated values are based on the molecular formula and are therefore identical for "this compound". The experimental results for the isomer offer a reliable reference for the expected analytical outcome for the target compound.

The theoretical and experimental elemental composition data are presented below.

Table 1: Calculated Elemental Composition for C16H13BrO2

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 60.59 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 4.13 |

| Bromine | Br | 79.904 | 1 | 79.904 | 25.19 |

| Oxygen | O | 15.999 | 2 | 31.998 | 10.09 |

| Total | 317.182 | 100.00 |

Table 2: Comparison of Calculated and Experimental Elemental Analysis Data

| Element | Calculated Mass % (for C16H13BrO2) | Found Mass % (for isomer (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one) nih.gov |

| Carbon (C) | 60.59 | 60.48 |

| Hydrogen (H) | 4.13 | 4.27 |

The experimental data for the related isomer show a close correlation with the calculated theoretical values, with a minor deviation of less than 0.2% for carbon and hydrogen content. nih.gov This level of agreement is typical for elemental analysis and serves to confirm the molecular formula of the synthesized compound. nih.gov

Theoretical and Computational Chemistry of 2e 1 4 Bromophenyl 3 3 Methoxyphenyl Prop 2 En 1 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic properties of molecules. For chalcones, these calculations are instrumental in elucidating their geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like chalcones. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule.

For a closely related compound, (E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to optimize its geometry. researchgate.net The optimized structure reveals the planarity of the chalcone (B49325) backbone, which is crucial for its electronic properties. The calculated bond lengths and angles from such studies are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net This agreement validates the computational model and allows for the reliable prediction of properties for similar molecules like (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Intermolecular interactions, such as C-H···O hydrogen bonds, play a significant role in stabilizing the crystal structure of these compounds. researchgate.net Hirshfeld surface analysis, a graphical tool used to visualize and quantify intermolecular interactions, further elucidates the nature and extent of these stabilizing forces. researchgate.net

While DFT is excellent for ground-state properties, the study of excited states and potential diradicalic character often requires more advanced ab initio and multireference methods. Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful tools for accurately describing the electronic structure of molecules in their excited states.

Molecular Orbital and Electronic Properties Analysis

The electronic properties of a molecule are governed by the distribution and energies of its molecular orbitals. Analysis of these orbitals provides key insights into the molecule's reactivity, stability, and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. acs.org

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. acs.org For various substituted chalcones, DFT calculations have been used to determine their HOMO-LUMO energy gaps. For instance, a study on (2,6)-dichloro methoxy (B1213986) chalcone reported a large HOMO-LUMO gap, indicating lower reactivity, while the (3,5)-dichloro methoxy chalcone isomer had a smaller gap, suggesting higher reactivity. acs.org For (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, the calculated energy gap was 3.97 eV. mdpi.com These findings suggest that the HOMO-LUMO gap in chalcones is sensitive to the substitution pattern on the aromatic rings.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Chalcone with nitro substituent | -6.5267 | -3.3345 | 3.192 |

| Chalcone with cyano substituent | -6.4880 | -3.0518 | 3.436 |

| (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one | Not Reported | Not Reported | 3.97 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions.

In chalcones, NBO analysis reveals the extent of electron delocalization across the α,β-unsaturated carbonyl system and the two aromatic rings. This delocalization is a key factor contributing to the stability and electronic properties of these molecules. The analysis can identify significant interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are indicative of intramolecular charge transfer. For example, in many organic molecules, NBO analysis highlights the stabilization energy associated with electron delocalization from lone pairs or π-bonds to adjacent antibonding orbitals.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.

In a typical MEP map of a chalcone, the regions around the carbonyl oxygen atom are shown in red, indicating a negative electrostatic potential and a high electron density. These regions are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms are typically shown in blue, indicating a positive electrostatic potential and a lower electron density, making them sites for nucleophilic attack. For the related compound (E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, MEP analysis provides information about the charge density distribution and the sites of chemical reactivity. researchgate.net This information is crucial for understanding the intermolecular interactions and the chemical behavior of the molecule.

Reactivity and Selectivity Predictions

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. By analyzing the electron distribution and orbital energies, a detailed map of chemical reactivity can be generated.

Conceptual Density Functional Theory (DFT) provides reactivity descriptors that help in identifying the most reactive sites within a molecule. Among the most important of these are Fukui functions and the related Parr functions, which quantify the change in electron density at a specific point in the molecule when an electron is added or removed. scirp.orgscirp.org

Electrophilic and Nucleophilic Sites: The Fukui function, ƒ(r), helps to distinguish between sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

An attack by a nucleophile is predicted to occur at the atomic site with the largest value of ƒ+(r), which relates to the molecule's ability to accept an electron.

Conversely, an attack by an electrophile is favored at the site with the largest value of ƒ-(r), corresponding to the ease of donating an electron. scirp.org

For chalcones, including the title compound, the α,β-unsaturated ketone moiety is the primary center of reactivity. DFT and Fukui function analyses on various chalcone derivatives consistently identify the carbonyl carbon and the β-carbon of the enone system as the principal electrophilic sites, making them susceptible to nucleophilic attack. scirp.org The oxygen atom of the carbonyl group is typically the primary nucleophilic site. The dual descriptor, which combines ƒ+(r) and ƒ-(r), provides an even clearer picture of these reactive centers. scirp.orgscirp.org While specific calculations for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are not detailed in the available literature, this general reactivity pattern is a well-established characteristic of the chalcone scaffold.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Using methods like DFT (e.g., with the B3LYP functional) and Hartree-Fock (HF), it is possible to compute various spectroscopic parameters with a high degree of accuracy. dergipark.org.trresearchgate.netnih.gov

Vibrational Frequencies (IR and Raman): Computational models can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. researchgate.net For chalcones, characteristic vibrational frequencies include the C=O stretching of the ketone group, typically found in the 1630-1680 cm⁻¹ range, and the C=C stretching of the enone system. The calculated spectra are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. dergipark.org.trresearchgate.net This allows for a complete and confident assignment of all vibrational modes based on the Potential Energy Distribution (PED). researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another key application. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. dergipark.org.tr These calculated values serve as a powerful tool for confirming the molecular structure determined through synthesis and for assigning the signals in experimentally recorded NMR spectra. researchgate.net For the title compound, one would expect characteristic signals for the vinylic protons of the propenone bridge and distinct aromatic signals corresponding to the 4-bromophenyl and 3-methoxyphenyl (B12655295) rings.

Computational Reaction Mechanism Studies

Computational chemistry allows for the detailed exploration of how chemical reactions occur, mapping out the energetic landscape that connects reactants to products.

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the reaction of an acetophenone with a benzaldehyde derivative under acidic or basic conditions. jchemrev.comnih.gov Computational studies can elucidate the mechanism of this reaction by identifying the transition state (TS) structures and calculating their corresponding activation energies.

The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of the reaction.

A comprehensive understanding of a chemical reaction requires the exploration of its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. mdpi.com Minima on the PES correspond to stable molecules (reactants, intermediates, and products), while saddle points correspond to transition states. mdpi.com

By mapping the PES, computational chemists can:

Identify all relevant intermediates and elementary reaction steps.

Determine the minimum energy path (MEP) that connects reactants to products.

Uncover unexpected or alternative reaction pathways and potential side products. mdpi.com

For a reaction like the synthesis of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, exploring the PES would involve calculating the energies of the reactants (4-bromoacetophenone and 3-methoxybenzaldehyde), the enolate intermediate, the aldol addition product (a β-hydroxy ketone), and the final chalcone product, as well as the transition states connecting them. This detailed mapping provides a complete energetic and structural picture of the reaction mechanism.

Crystal Structure Prediction and Analysis

While the specific crystal structure of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not available in the cited literature, a robust analysis of its closely related analogues provides significant insight into its likely solid-state conformation and intermolecular interactions. Chalcones with the 1-(4-bromophenyl)prop-2-en-1-one core have been extensively studied, revealing common structural motifs.

The molecular structure of these chalcones consists of two substituted benzene rings bridged by a propenone group, typically adopting an E configuration about the C=C double bond. researchgate.net The planarity of the molecule is a key feature, though some twisting between the aromatic rings and the central enone bridge is common. The degree of this twisting is quantified by the dihedral angles between the planes of the rings.

The table below compares key structural parameters from several related bromo-chalcone derivatives, which can be used to predict the likely characteristics of the title compound.

| Compound Name | Dihedral Angle Between Rings | Key Intermolecular Interactions | Ref. |

| (2E)-1-(4-Bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | 23.49° | C—H⋯O, π–π stacking, van der Waals | nih.gov |

| (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | 23.77° | C—H⋯O | researchgate.net |

These data suggest that (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one likely crystallizes in a non-centrosymmetric space group, with a dihedral angle between its two aromatic rings in the range of 20-30°. Its crystal packing would be stabilized by C—H⋯O interactions involving the ketone oxygen and potentially π–π stacking between the aromatic rings, consolidated by weaker van der Waals forces.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

While specific Hirshfeld surface analysis data for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not available in the cited literature, studies on structurally similar chalcones provide valuable insights into the expected interaction patterns. For instance, the analysis of a closely related compound, (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, revealed the prevalence of several key intermolecular contacts. nih.gov

The major interactions observed in this analog are van der Waals forces and hydrogen bonds, which are critical for the stability of the crystal structure. nih.gov The quantitative breakdown of these interactions is detailed in the table below.

Table 1: Relative Contributions of Intermolecular Contacts for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 43.1 |

| C···H/H···C | 17.4 |

| Br···H/H···Br | 14.9 |

| C···C | 11.9 |

This data is for a structural analog and is presented for illustrative purposes. nih.gov

Similarly, for another related chalcone, (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, H···H contacts are also the most significant, accounting for 29.7% of the Hirshfeld surface. nih.gov This highlights the general importance of hydrogen-hydrogen interactions in the crystal packing of this class of compounds. The analysis also helps in visualizing π–π stacking interactions through the shape-index plot, where the presence of adjacent red and blue triangles indicates such interactions. nih.gov

Computational Studies on Crystal Growth and Morphology

Computational modeling is an essential tool for predicting the growth and final morphology (shape) of crystals. purdue.edu The external shape of a crystal is determined by the relative growth rates of its different faces, which are in turn governed by the intermolecular interactions between the crystal and its environment (solvent or melt). Understanding these interactions allows for the prediction and control of crystal habit, a critical factor in applications such as pharmaceuticals and materials science. purdue.edu

The crystal structure of chalcones is consolidated by a network of weak intermolecular interactions, including C—H···O hydrogen bonds, π–π stacking interactions, and van der Waals forces. nih.gov For example, in the crystal of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, molecules are linked into chains by weak C—H···O interactions. nih.gov These chains then form zigzag structures that are connected by face-to-face π–π stacking, creating layers that are held together by van der Waals forces. nih.gov

The strength and directionality of these interactions directly influence the crystal's growth pattern. Faces with stronger or more numerous intermolecular interactions tend to grow more slowly, and therefore are more likely to be expressed in the final crystal morphology. While specific computational studies on the crystal growth of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one were not found, the principles derived from its analogs suggest that the interplay of hydrogen bonding and π-stacking would be the primary determinant of its crystal habit.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For chalcones, the conformation is largely defined by the dihedral angles between the two aromatic rings and the central α,β-unsaturated carbonyl system.

In a closely related isomer, (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, crystallographic data shows a dihedral angle of 24.6 (1)° between the mean planes of the methoxy- and bromo-substituted benzene rings. nih.gov The planarity of the molecule is also a key feature; the angles between the central propenone group and the 4-bromophenyl and 2-methoxyphenyl rings are 18.8 (1)° and 6.0 (1)°, respectively. nih.gov Another analog, (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is approximately planar, with a dihedral angle of 4.97 (18)° between its two benzene rings. researchgate.net These small deviations from planarity are typical for chalcones and influence their packing in the solid state.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.netrsc.org These simulations can reveal how the molecule's conformation changes, how it interacts with solvent molecules, and how it behaves at different temperatures. For chalcone derivatives, MD simulations can be used to explore conformational flexibility, the stability of different conformers, and the dynamics of intermolecular interactions. Such studies are valuable for understanding how these molecules might interact with biological targets or self-assemble into larger structures. nih.govresearchgate.net

Photophysical and Optoelectronic Properties of 2e 1 4 Bromophenyl 3 3 Methoxyphenyl Prop 2 En 1 One

Absorption and Emission Characteristics

The absorption and emission of light by (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are dictated by the electronic transitions within its α,β-unsaturated ketone system, which are modulated by the attached aryl rings.

The ultraviolet-visible (UV-Vis) absorption spectrum of chalcones is generally characterized by strong absorption bands in the UV region, which can extend into the visible range depending on the substituents. These absorptions are primarily attributed to π-π* and n-π* electronic transitions within the cinnamoyl moiety. The core structure, 1,3-diaryl-2-propen-1-one, provides an extended system of conjugated double bonds, which is the principal chromophore. nih.gov

For a closely related compound, (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one, studies have reported a UV-Vis absorption cutoff wavelength at 430 nm. researchgate.net This indicates that the electronic absorption for such molecules occurs in the ultraviolet and near-visible regions of the electromagnetic spectrum. The primary absorption band in chalcones is typically due to a π-π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A lower energy, and therefore longer wavelength, absorption corresponding to an n-π* transition of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital is also expected, though it is often weaker and can be obscured by the more intense π-π* band.

Table 1: Illustrative UV-Vis Absorption Data for a Related Chalcone (B49325) Derivative

| Compound | Absorption Cutoff (λ_cutoff) | Reference |

|---|

This table presents data for a structurally similar compound to illustrate the typical absorption range.

The fluorescence or photoluminescence of chalcones is highly dependent on their molecular structure and the nature of their substituents. While some chalcones are only weakly fluorescent, the introduction of appropriate electron-donating and electron-accepting groups can enhance their emission properties. For instance, chalcones bearing a dimethylamino group, a strong electron donor, are known to exhibit significant fluorescence. mdpi.com

In the case of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, the methoxy (B1213986) group acts as an electron-donating group, while the bromo group is electron-withdrawing. This "push-pull" arrangement can facilitate intramolecular charge transfer (ICT) upon excitation, which is a key process for fluorescence. However, the presence of the heavy bromine atom can also promote intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence.

Studies on other chalcones, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), have shown fluorescence emission in the range of 480 to 542 nm, depending on the solvent. mdpi.comchemicalbook.com The fluorescence intensity of these compounds can also be concentration-dependent. mdpi.comchemicalbook.com

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. mdpi.com This value is highly sensitive to the molecular structure and the surrounding environment.

For chalcone derivatives, the quantum yield can vary significantly. For example, the quantum yield of (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was found to be solvent-dependent. mdpi.comchemicalbook.com The determination of quantum yields is typically performed using a comparative method with a well-characterized standard. The presence of the bromine atom in the title compound might lead to a lower quantum yield compared to its chloro or fluoro analogs due to the heavy-atom effect which enhances spin-orbit coupling and thus intersystem crossing.

Investigation of Electronic Communication and Substituent Effects on Photophysics

The substituents on the aryl rings of the chalcone backbone play a crucial role in modulating its photophysical properties through electronic communication. In (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, the electron-donating methoxy group (-OCH3) and the electron-withdrawing bromine atom (-Br) create a push-pull system across the conjugated bridge.

Upon absorption of light, an intramolecular charge transfer (ICT) can occur from the methoxy-substituted phenyl ring (the donor) to the bromo-substituted phenyl ring (the acceptor). This ICT character of the excited state is a key determinant of the compound's photophysical behavior, including its solvatochromic properties. The extent of this electronic communication influences the energy of the electronic transitions and thus the positions of the absorption and emission bands.

Exploration of Nonlinear Optical (NLO) Properties and Potential Applications

Chalcone derivatives are a well-studied class of organic materials for nonlinear optical (NLO) applications, particularly for second-order effects like second-harmonic generation (SHG). nih.govscispace.com These properties arise from the asymmetric charge distribution in the molecule, which is often enhanced by a push-pull electronic structure. The non-centrosymmetric crystal packing of the molecules is a prerequisite for observing second-order NLO effects in the solid state.

A structurally similar compound, (2E)-1-(4'-bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one, has demonstrated significant NLO activity, with an SHG efficiency 1.26 times that of urea, a standard reference material. researchgate.net This suggests that (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, with its own push-pull system, has the potential to be a promising NLO material. Third-order NLO properties have also been investigated in related porphyrins bearing bromo and phenyl groups. rsc.org

Table 2: Second-Harmonic Generation (SHG) Efficiency of a Related Chalcone

| Compound | Relative SHG Efficiency (vs. Urea) | Reference |

|---|

This table provides an example of NLO properties in a closely related chalcone.

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a phenomenon often observed in compounds with a significant difference in dipole moment between their ground and excited states. Chalcones with push-pull substituents typically exhibit positive solvatochromism, where the absorption (π-π*) and fluorescence bands show a bathochromic (red) shift as the solvent polarity increases. rsc.org

This shift is due to the greater stabilization of the more polar excited state (resulting from ICT) by polar solvents compared to the less polar ground state. The study of solvatochromism provides valuable insights into the nature of the excited state and the extent of charge transfer. For various chalcone derivatives, a bathochromic shift in both absorption and fluorescence spectra has been observed when moving from non-polar to polar solvents. rsc.org This indicates that the excited state is more polar than the ground state, a characteristic feature of molecules with significant ICT character.

In Vitro Biological Activities and Mechanistic Investigations of 2e 1 4 Bromophenyl 3 3 Methoxyphenyl Prop 2 En 1 One and Analogues

Assessment of Cytotoxicity and Antiproliferative Activity in Various Cancer Cell Lines

There is no specific information available in the searched literature regarding the cytotoxicity and antiproliferative activity of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one against the SMMC-7721 human hepatoma cell line or other cancer cell lines.

However, the broader class of chalcones, which are precursors to flavonoids and isoflavonoids, are recognized for a wide range of biological activities, including cytotoxic properties against various cancer cell lines nih.govurotoday.com. The anticancer potential of chalcone (B49325) derivatives is a subject of ongoing research.

For instance, a study on a different chalcone derivative, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (TMOCC), demonstrated its ability to inhibit the viability and proliferation of human hepatocellular carcinoma (HCC) cells nih.gov. Another chalcone, CHO27, was found to suppress the growth of prostate cancer xenograft tumors urotoday.com. These examples highlight the potential of the chalcone scaffold in the development of new anticancer agents.

Antimicrobial Evaluation

Specific data on the in vitro antifungal and antibacterial activities of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one were not found in the reviewed literature.

While direct studies on the target compound are unavailable, related chalcone derivatives have shown promise as antifungal agents. For example, a series of triphenylamine chalcones were synthesized and evaluated for their antimicrobial properties. Within this series, the compound (E)-3-(4-(diphenylamino)phenyl)-1-(3'-nitrophenyl)prop-2-en-1-one demonstrated the highest zone of inhibition against Aspergillus niger researchgate.net. Another compound in the same study, (E)-1-(4'-bromophenyl)-3-(4-(diphenylamino)phenyl)prop-2-en-1-one, also showed a low minimum inhibitory concentration (MIC) against Aspergillus niger researchgate.net.

Table 1: Antifungal Activity of a Related Chalcone Analogue

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|---|

| (E)-3-(4-(diphenylamino)phenyl)-1-(3'-nitrophenyl)prop-2-en-1-one | Aspergillus niger | 30 | 12.5 |

| (E)-1-(4'-bromophenyl)-3-(4-(diphenylamino)phenyl)prop-2-en-1-one | Aspergillus niger | Not specified | 12.5 |

Data from a study on triphenylamine chalcones and does not represent the activity of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Specific antibacterial activity for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has not been reported in the available literature. However, research on similar structures provides some insight. A study on bromo-3′,4′-dimethoxychalcone derivatives investigated the antibacterial potential of positional isomers. The compound (E)-1-(4-bromophenyl)-3-(3′,4′-dimethoxyphenyl) prop-2-en-1-one was found to be active against Gram-negative bacteria, showing a more significant bactericidal effect on Salmonella typhimurium than on Escherichia coli ceon.rs.

Table 2: Antibacterial Activity of a Structurally Similar Chalcone

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| (E)-1-(4-bromophenyl)-3-(3′,4′-dimethoxyphenyl) prop-2-en-1-one | Escherichia coli ATCC 8739 | 11 ± 0.3 |

| Salmonella typhimurium ATCC 14028 | 15 ± 0.7 |

This data is for a related compound and not for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Enzyme Inhibition Studies (e.g., Telomerase Inhibitory Activity)

No studies were identified that specifically investigated the telomerase inhibitory activity of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Telomerase is an enzyme crucial for the maintenance of telomere length and is reactivated in the majority of cancer cells, making it a significant target for anticancer therapies plos.orgtelomer.com.tr. The inhibition of telomerase can lead to telomere shortening and subsequently trigger apoptosis or senescence in cancer cells plos.org. While the potential of the specific compound as a telomerase inhibitor is unknown, the development of molecules that target telomerase remains an active area of cancer research nih.govbiomedpharmajournal.org.

Cellular and Molecular Mechanism of Action

The cellular and molecular mechanisms of action for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, particularly concerning apoptosis induction, have not been detailed in the available research.

There is no specific information on apoptosis induction pathways for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, including data from Annexin V staining or Western blot analysis of caspases.

Apoptosis is a form of programmed cell death that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways nih.gov. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis mdpi.com.

Studies on other chalcone derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was shown to activate pro-apoptotic proteins including caspase-3, caspase-8, and caspase-9 in breast cancer cell lines nih.gov. Similarly, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (TMOCC) was found to induce apoptosis in hepatocellular carcinoma cells nih.gov. These studies often employ techniques like flow cytometry with Annexin V staining to detect early apoptotic events and Western blotting to measure the cleavage and activation of caspases nih.govnih.gov. The activation of caspase-9 is indicative of the intrinsic pathway, while the activation of caspase-8 points to the extrinsic pathway mdpi.com.

Modulation of Cellular Stress Response Pathways (e.g., Endoplasmic Reticulum Stress, Oxidative Stress)

Chalcone derivatives are recognized for their capacity to induce cellular stress, a mechanism that can be harnessed for therapeutic benefit, particularly in oncology. While direct studies on (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are limited, the broader class of chalcones, especially those with halogen and methoxy (B1213986) substitutions, has been shown to modulate both endoplasmic reticulum (ER) stress and oxidative stress.

Endoplasmic Reticulum Stress: The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), an adaptive mechanism. However, prolonged or overwhelming ER stress can pivot the UPR towards apoptosis. Chalcones have been implicated in inducing ER stress in cancer cells, thereby promoting cell death. While specific data for the title compound is not available, related brominated chalcone derivatives have been shown to initiate apoptotic pathways that are often intertwined with ER stress signaling.

Oxidative Stress: Many anticancer agents exert their effects by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. Chalcones, including those with structural similarities to (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, are known to induce ROS production. This elevation in ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. The presence of the α,β-unsaturated ketone moiety in the chalcone scaffold is believed to be crucial for this pro-oxidant activity.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular bioenergetics and are key regulators of apoptosis. The impact of chalcones on mitochondrial function is a significant aspect of their biological activity. Research on various chalcone derivatives has demonstrated their ability to disrupt mitochondrial integrity and function.

Mechanisms of mitochondrial impairment by chalcones can include:

Disruption of the Mitochondrial Membrane Potential (ΔΨm): A hallmark of early apoptosis is the loss of ΔΨm. Chalcones have been shown to induce this depolarization, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

Inhibition of the Electron Transport Chain: Some heterocyclic chalcone analogues have been identified as inhibitors of mitochondrial activity, which can disrupt cellular energy production and increase ROS generation.

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial outer membrane permeabilization (MOMP). Chalcones can modulate the expression and function of these proteins to favor apoptosis.

While direct experimental data for (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one's effect on mitochondrial bioenergetics is not extensively documented, the established activities of related compounds suggest it likely engages with similar mitochondrial pathways to exert its biological effects.

Regulation of Specific Gene Expression (e.g., hTERT, CHOP)

The ability of a compound to modulate the expression of specific genes is a key indicator of its therapeutic potential. For (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, while direct evidence is scarce, the activities of structurally analogous compounds provide valuable insights.

hTERT (Human Telomerase Reverse Transcriptase): hTERT is the catalytic subunit of telomerase, an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, contributing to their immortality. The regulation of hTERT expression is a promising strategy for cancer therapy.

CHOP (C/EBP Homologous Protein): Also known as DDIT3, CHOP is a key transcription factor in the ER stress-mediated apoptosis pathway. Its upregulation is a common indicator of prolonged and irremediable ER stress, leading to cell death.

Analysis of Downstream Signaling Pathway Alterations

The biological effects of (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are mediated through the modulation of various downstream signaling pathways. Based on the activities of related chalcones, several key pathways are likely to be affected:

Apoptotic Pathways: The induction of apoptosis is a primary mechanism of many anticancer agents. This compound likely triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.

Cell Cycle Regulation: Chalcones have been shown to cause cell cycle arrest at different phases, preventing cancer cell proliferation. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For chalcones, SAR studies have highlighted the importance of the substitution patterns on both aromatic rings (Ring A and Ring B) for their biological activities.

Key SAR findings for anticancer chalcones include:

Substitution on Ring A (derived from acetophenone): The presence of a halogen, such as bromine at the para-position of Ring A, is often associated with enhanced cytotoxic activity.

Substitution on Ring B (derived from benzaldehyde): The position and nature of substituents on Ring B significantly influence activity. Methoxy groups are common substituents, and their position (ortho, meta, or para) can dramatically alter the biological effect.

The α,β-Unsaturated Carbonyl System: This enone moiety is a critical pharmacophore, acting as a Michael acceptor, which allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins.

For (2E)-1-(4-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, the 4-bromo substitution on Ring A and the 3-methoxy substitution on Ring B are key structural features that likely contribute to its specific biological profile.

In Vitro Stability and Metabolic Fate in Simulated Biological Media

The in vitro stability and metabolic fate of a compound are critical parameters that influence its bioavailability and duration of action. Chalcones, due to their α,β-unsaturated ketone system, can be susceptible to metabolic transformations.

Common metabolic pathways for chalcones include:

Reduction of the double bond: The enone system can be reduced by reductases.

Reduction of the carbonyl group: The ketone can be reduced to a secondary alcohol.